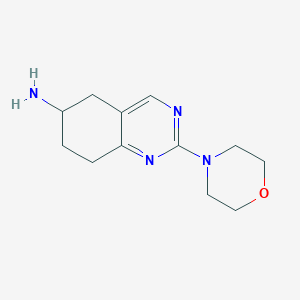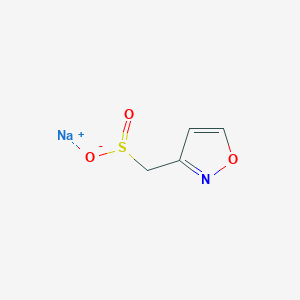
2-(3-Methylcyclobutyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclobutyl)-1,3-oxazole is an organic compound that features a cyclobutyl ring substituted with a methyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclobutyl)-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the 3-methylcyclobutyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 3-methylcyclobutyl ketone with an amino alcohol can lead to the formation of the oxazole ring through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylcyclobutyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclobutyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclobutyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl oxazole: Similar in structure but lacks the methyl group on the cyclobutyl ring.
Methylcyclobutyl imidazole: Contains an imidazole ring instead of an oxazole ring.
Cyclopentyl oxazole: Features a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-Methylcyclobutyl)-1,3-oxazole is unique due to the presence of both the 3-methylcyclobutyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-(3-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8-9-2-3-10-8/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
NHUKAHCMVXAGBT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)C2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



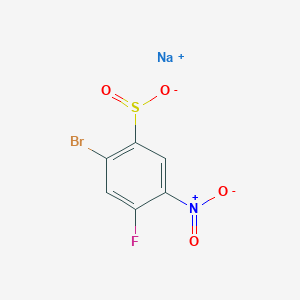
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
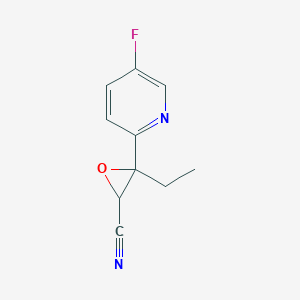
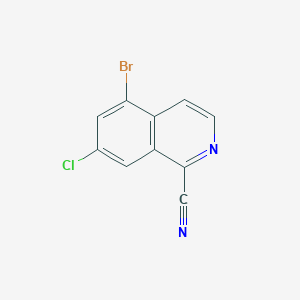
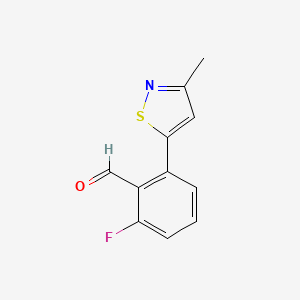

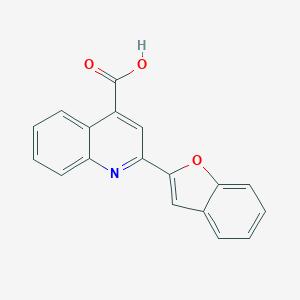

![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)
